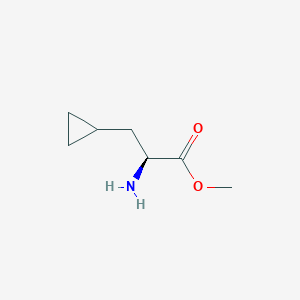

methyl (2S)-2-amino-3-cyclopropylpropanoate

Description

Methyl (2S)-2-amino-3-cyclopropylpropanoate is a chiral amino acid ester featuring a cyclopropane ring at the β-position of the amino acid backbone. Its molecular formula is C₇H₁₁NO₂, with a molecular weight of 157.17 g/mol (free base) . The hydrochloride salt form (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (CAS 206438-31-5) has a molecular weight of 179.64 g/mol (C₇H₁₄ClNO₂) and is widely used in synthetic chemistry due to its stability and solubility .

Properties

IUPAC Name |

methyl (2S)-2-amino-3-cyclopropylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6(8)4-5-2-3-5/h5-6H,2-4,8H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMJQKSDSQUBJY-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732231-41-3 | |

| Record name | methyl (2S)-2-amino-3-cyclopropylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-cyclopropylpropanoate typically involves the esterification of (2S)-2-amino-3-cyclopropylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-cyclopropylpropanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted products.

Scientific Research Applications

Synthesis and Properties

The synthesis of methyl (2S)-2-amino-3-cyclopropylpropanoate typically involves the esterification of (2S)-2-amino-3-cyclopropylpropanoic acid with methanol, facilitated by an acid catalyst under reflux conditions. This process ensures complete esterification, followed by purification methods such as recrystallization or chromatography. The compound's unique cyclopropyl group imparts distinct steric and electronic properties that enhance its utility in various chemical reactions.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.

- Reduction : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Substitution : The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop novel compounds with specific properties.

Biology

Biological studies have focused on the compound's potential role in enzyme inhibition and protein interactions. Its ability to influence molecular binding affinities makes it a candidate for studying biochemical pathways and interactions within biological systems.

Medicine

The compound is being investigated for its potential therapeutic effects. It may act as an intermediate in drug synthesis, particularly in developing pharmaceuticals targeting specific diseases. Preliminary studies suggest it could have anticancer properties, although further research is needed to elucidate its mechanisms of action and efficacy .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this structure exhibited IC50 values indicating effective inhibition of cell proliferation in human cancer models . These findings suggest that the compound may selectively target cancer cells while sparing normal cells.

Neuroprotective Effects

Research has also indicated potential neuroprotective effects associated with this compound. Studies involving neuronal cell lines exposed to oxidative stress showed reduced cell death when treated with this compound. Mechanistic investigations suggest modulation of antioxidant pathways, which may enhance cellular resilience against oxidative damage.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in molecular structures, affecting binding affinity and activity. The amino group can form hydrogen bonds, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Characteristics:

- Stereochemistry : The (2S) configuration ensures chirality, critical for biological activity and asymmetric synthesis.

- Functional Groups : A methyl ester (-COOCH₃) and a primary amine (-NH₂) facilitate peptide coupling reactions.

- Applications : Serves as a precursor for antiviral agents (e.g., MPI series compounds) .

Comparison with Structurally Similar Compounds

Methyl (2S)-2-amino-3-cyclopropylpropanoate belongs to a family of cyclopropane-containing amino acid derivatives. Below is a detailed comparison with analogs, highlighting structural variations and functional implications:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |

|---|---|---|---|---|

| This compound | C₇H₁₁NO₂ | 157.17 | - | Reference compound |

| (S)-Methyl 2-amino-3-cyclopropylpropanoate HCl | C₇H₁₄ClNO₂ | 179.64 | 206438-31-5 | Hydrochloride salt form; enhanced stability |

| Ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate HCl | C₉H₁₈ClNO₂ | 207.70 | 2940873-95-8 | Ethyl ester; 1-methylcyclopropyl substituent |

| (S)-2-Amino-3-cyclopropylpropan-1-ol HCl | C₆H₁₂ClNO | 149.62 | 1038393-52-0 | Alcohol (-OH) replaces ester (-COOCH₃) |

| 3-Amino-3-cyclopropylpropanenitrile HCl | C₆H₁₁ClN₂ | 154.63 | 1270405-54-3 | Nitrile (-CN) replaces ester (-COOCH₃) |

| Methyl (2S)-3-amino-2-hydroxypropanoate | C₄H₉NO₃ | 119.12 | 133153-75-0 | Hydroxyl (-OH) replaces cyclopropane ring |

Key Findings:

Conversion to alcohol or nitrile groups reduces reactivity in peptide coupling but introduces hydrogen-bonding or electrophilic properties .

Cyclopropane Substitution: The 1-methylcyclopropyl substituent in Ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate HCl introduces steric hindrance, which may enhance conformational rigidity and target selectivity .

Biological Relevance: The parent compound’s cyclopropane ring is crucial for mimicking natural amino acids while resisting enzymatic degradation, a feature exploited in antiviral agents like MPI17b and MPI24b (synthesized in 79–82% yields) . Analogs with nitrile or alcohol groups show divergent applications, such as enzyme inhibition or prodrug development .

Physicochemical Properties: The hydrochloride salt form of the parent compound offers improved solubility in polar solvents compared to its free base . Methyl (2S)-3-amino-2-hydroxypropanoate lacks the cyclopropane ring, reducing steric constraints and enabling flexibility in non-chiral environments .

Biological Activity

Methyl (2S)-2-amino-3-cyclopropylpropanoate, also known as (S)-methyl 2-amino-3-cyclopropylpropanoate hydrochloride, is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits unique structural features, including a cyclopropyl group and an amino ester functionality, which contribute to its reactivity and biological effects.

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol |

| CAS Number | 206438-31-5 |

| Boiling Point | 184.4 °C (predicted) |

| Density | 1.089 g/cm³ (predicted) |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The compound is believed to modulate glutamatergic and GABAergic signaling pathways, which are crucial in the regulation of mood, anxiety, and other neurological functions.

Key Mechanisms:

- Neurotransmitter Modulation: Preliminary studies suggest that this compound may influence synaptic transmission by acting on specific receptors in the nervous system, potentially affecting conditions such as anxiety and depression.

- Enzyme Inhibition: Research indicates that it may serve as an inhibitor of certain enzymes, enhancing its therapeutic potential in treating various diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity to neurotransmitter receptors. For instance, it has been shown to interact with glutamate receptors, which play a pivotal role in excitatory neurotransmission.

Case Studies

- Neuropharmacological Effects:

- A study explored the effects of this compound on anxiety models in rodents. Results indicated a reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

- Antiviral Activity:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| (S)-Methyl 2-amino-3-phenylpropanoate | Phenyl group instead of cyclopropyl | Modulates neurotransmitter systems |

| Methyl 2-amino-3-cyclohexylpropanoate | Cyclohexyl group | Exhibits various biological activities |

Q & A

Basic: What synthetic strategies are recommended for preparing methyl (2S)-2-amino-3-cyclopropylpropanoate?

Answer:

The synthesis typically involves two key steps:

- Cyclopropane Ring Formation : Introduce the cyclopropyl group via a [2+1] cycloaddition using transition metal catalysts (e.g., rhodium or copper) or Simmons–Smith reagents. For example, methyl 3-cyclopropyl-3-oxopropanoate (a related compound) is synthesized via cyclopropanation of α,β-unsaturated esters .

- Amino Group Incorporation : Use enantioselective methods like enzymatic resolution or asymmetric hydrogenation to install the (2S)-amino group. Tert-butyl ester intermediates (common in amino acid synthesis) may protect functional groups during reactions .

Purification often employs column chromatography or recrystallization to isolate the enantiomerically pure product.

Basic: How is the compound characterized to confirm its structure and purity?

Answer:

- Spectroscopic Analysis :

- NMR : ¹H and ¹³C NMR identify cyclopropane ring protons (δ 0.5–1.5 ppm) and ester/amino groups. Discrepancies in chemical shifts due to ring strain require comparison with computed spectra (e.g., PubChem data) .

- FTIR : Confirm ester (C=O stretch ~1740 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) groups.

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ for C₇H₁₁NO₂).

- Chiral HPLC : Essential for verifying enantiomeric purity using chiral stationary phases (e.g., polysaccharide-based columns) .

Advanced: How can researchers optimize enantiomeric excess (ee) during asymmetric synthesis?

Answer:

- Catalyst Selection : Chiral catalysts like L-proline derivatives or Ru-BINAP complexes enhance stereoselectivity in cyclopropanation or amination steps .

- Reaction Conditions :

- Temperature : Lower temperatures often improve ee by reducing racemization.

- Solvent : Polar aprotic solvents (e.g., DMF) stabilize transition states in asymmetric reactions.

- Monitoring : Use chiral HPLC or circular dichroism (CD) to track ee during synthesis. Adjust catalyst loading or reaction time based on real-time data .

Advanced: How to resolve contradictions in spectroscopic data for cyclopropane derivatives?

Answer:

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra to address anomalies caused by cyclopropane ring strain .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, though challenges in crystallization may require co-crystallization agents .

- Isotopic Labeling : Use ¹³C-labeled precursors to clarify carbon environments in complex spectra .

Basic: What stability considerations are critical for storing this compound?

Answer:

- Moisture Sensitivity : Store under inert gas (N₂ or Ar) in sealed vials with desiccants to prevent hydrolysis of the ester or amino groups .

- Temperature : Long-term storage at –20°C minimizes degradation.

- Light Protection : Amber glass containers reduce photolytic decomposition, especially for cyclopropane-containing compounds .

Advanced: What methodologies are used to study its biological interactions (e.g., enzyme inhibition)?

Answer:

- In Vitro Assays :

- Kinetic Analysis : Measure IC₅₀ values using fluorogenic substrates or colorimetric assays (e.g., NADH-coupled reactions).

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to target enzymes or receptors .

- Comparative Studies : Benchmark against analogs like (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid to identify structure-activity relationships (SAR) .

- Molecular Dynamics (MD) Simulations : Model interactions with binding pockets to predict bioactive conformations .

Advanced: How to address low yields in cyclopropane ring formation?

Answer:

- Catalyst Optimization : Screen alternative catalysts (e.g., Pd-based systems) or ligands to improve reaction efficiency .

- Substrate Design : Introduce electron-withdrawing groups (e.g., esters) to stabilize intermediates during cyclopropanation.

- Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., ring-opened derivatives) and adjust stoichiometry or reaction time .

Basic: What are the applications of this compound in medicinal chemistry research?

Answer:

- Peptide Mimetics : The cyclopropane group mimics rigid peptide backbones, enabling studies on conformational restriction in drug design .

- Enzyme Substrate Probes : Used to investigate amino acid-processing enzymes (e.g., aminotransferases) due to its non-natural side chain .

Advanced: How to analyze its metabolic stability in preclinical studies?

Answer:

- In Vitro Models : Incubate with liver microsomes or hepatocytes, quantifying parent compound depletion via LC-MS/MS.

- Isotope Tracing : Use ¹⁴C-labeled analogs to track metabolic pathways and identify degradation products .

- Comparative Pharmacokinetics : Compare with methyl (2S)-2-amino-3-phenylpropanoate to assess cyclopropane’s impact on bioavailability .

Advanced: What computational tools predict its reactivity in novel reactions?

Answer:

- DFT Calculations : Model transition states for cyclopropanation or ester hydrolysis using software like Gaussian or ORCA .

- Machine Learning (ML) : Train models on existing cyclopropane reaction datasets to predict optimal conditions for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.